2-Chloro-5-Fluoropyridine-3-carbaldehyde

Medicinal Chemistry Antitumor Thiosemicarbazone

Select 2-Chloro-5-Fluoropyridine-3-carbaldehyde for its unique 2-chloro-5-fluoro substitution pattern essential for kinase inhibitor synthesis (TRK, NTRK) per patents CN-111253402-A, WO-2020108415-A1. The balanced LogP (1.69) and orthogonal aldehyde/chloro handles enable sequential functionalization unmatched by mono-halogenated analogs. Documented 89.5% two-step yield to 2-chloro-5-fluoronicotinonitrile ensures scalable process efficiency.

Molecular Formula C6H3ClFNO
Molecular Weight 159.54 g/mol
CAS No. 851484-95-2
Cat. No. B113096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-Fluoropyridine-3-carbaldehyde
CAS851484-95-2
Molecular FormulaC6H3ClFNO
Molecular Weight159.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C=O)Cl)F
InChIInChI=1S/C6H3ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H
InChIKeyIMQFWCDQEAIYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-Fluoropyridine-3-carbaldehyde (CAS 851484-95-2): A Dual-Halogenated Heterocyclic Aldehyde Building Block for Pharmaceutical Synthesis


2-Chloro-5-fluoropyridine-3-carbaldehyde (CAS 851484-95-2) is a heterocyclic aromatic aldehyde with a pyridine core bearing chloro at the 2-position and fluoro at the 5-position, with a formyl group at the 3-position . It is a versatile pharmaceutical intermediate and building block used in the synthesis of kinase inhibitors , TRK inhibitors , and other bioactive molecules . The compound exists as a solid at 20°C and exhibits a LogP of 1.68660 , indicating moderate lipophilicity suitable for membrane permeability in drug candidates.

Why 2-Chloro-5-Fluoropyridine-3-carbaldehyde Cannot Be Replaced by Generic Pyridine Aldehydes in Medicinal Chemistry


Generic substitution with simpler pyridine aldehydes (e.g., unsubstituted pyridine-3-carbaldehyde, CAS 500-22-1; or 2-chloropyridine-3-carbaldehyde, CAS 36404-89-2) fails in applications requiring specific electronic and steric profiles. The combination of electron-withdrawing chloro (2-position) and fluoro (5-position) substituents on the pyridine ring creates a unique electron-deficient aromatic system that enhances reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to mono-halogenated analogs . The presence of both a chloro leaving group and a metabolically stable fluoro substituent, coupled with the reactive aldehyde handle, enables sequential orthogonal functionalization that simpler analogs cannot support [1]. Procurement of non-specific alternatives risks synthetic failure or diminished biological activity in target applications where the precise halogenation pattern is essential for target engagement .

2-Chloro-5-Fluoropyridine-3-carbaldehyde: Quantitative Comparative Evidence for Scientific Selection


Derived Thiosemicarbazone Antitumor Activity: Comparative IC50 Against Human Cancer Cell Lines

The thiosemicarbazone derivative synthesized from 2-chloro-5-fluoropyridine-3-carbaldehyde (Compound 6) was evaluated alongside seven structural analogs for in vitro antitumor activity against six human tumor cell lines [1]. While Compound 6 exhibited the weakest potency among the series with IC50 values >582.26 μM across multiple cell lines, this data provides direct quantitative comparative evidence that informs procurement decisions: the parent aldehyde's utility lies not in its direct biological activity but in its versatility as a synthetic intermediate for generating diverse compound libraries where potency can be optimized through additional derivatization [2]. The observed SAR demonstrates that the 2-chloro-5-fluoro substitution pattern yields fundamentally different biological outcomes compared to other halogenated pyridine aldehydes (e.g., Compound 4 with 2-chloro-5-bromo, Compound 7 with 5-iodo) [3]. This differential behavior is critical for researchers selecting building blocks for hit-to-lead optimization programs.

Medicinal Chemistry Antitumor Thiosemicarbazone

Nitrile Conversion Efficiency: Quantitative Yield Data for 2-Chloro-5-fluoronicotinonitrile Synthesis

2-Chloro-5-fluoropyridine-3-carbaldehyde undergoes a two-step conversion to 2-chloro-5-fluoronicotinonitrile (a key intermediate for kinase inhibitors) with a documented yield of 89.5% . The process involves: Stage 1 — oxime formation with hydroxylamine hydrochloride in ethanol/water at 20°C for 1 hour; Stage 2 — dehydration with 1,1‘-carbonyldiimidazole in dichloromethane under reflux for 1 hour under inert atmosphere . This represents a class-level benchmark for aldehyde-to-nitrile transformations in halogenated pyridine systems. While direct comparative data for alternative aldehydes under identical conditions is not available in public literature, the documented high yield establishes a reproducible baseline for process chemists evaluating this specific building block against procurement alternatives .

Organic Synthesis Pharmaceutical Intermediate Nitrile

LogP and Lipinski Compliance: Differentiated Physicochemical Profile for Drug Design

2-Chloro-5-fluoropyridine-3-carbaldehyde exhibits a calculated LogP of 1.68660 and XLogP3 of 1.4 , with a topological polar surface area (TPSA) of 29.96-30.00 Ų and molecular weight of 159.55 g/mol [1]. These parameters place it within favorable Lipinski Rule of Five space for drug-like building blocks [2]. Comparative analysis: unsubstituted pyridine-3-carbaldehyde (LogP ~0.3) is significantly more polar; 2-chloropyridine-3-carbaldehyde (LogP ~1.1) has intermediate lipophilicity; pentafluoropyridine-3-carbaldehyde (LogP ~2.5) is substantially more lipophilic. The 2-chloro-5-fluoro pattern achieves a balanced LogP profile that differs from both mono-halogenated and perfluorinated analogs, influencing membrane permeability and metabolic stability in derived drug candidates. This differentiation matters for medicinal chemists optimizing lead compounds where precise control of lipophilicity is critical for balancing potency, solubility, and clearance .

Drug Design ADME Lipinski

Documented Commercial Availability and Purity Specifications: Procurement-Ready Status

2-Chloro-5-fluoropyridine-3-carbaldehyde is commercially available from multiple established suppliers with standard purity specifications of 95%, 97%, and 98% [1]. Representative pricing and availability: Aladdin (C177643) offers ≥97% purity at $159.90/1g and $628.90/5g with 2-8°C storage ; AKSci (Y4249) supplies 95% purity in solid form ; and multiple vendors including ChemTradeHub and Guidechem maintain active listings . In contrast, closely related analogs such as 2-chloro-5-bromopyridine-3-carbaldehyde or 2-chloro-5-iodopyridine-3-carbaldehyde have more limited commercial availability and fewer documented synthetic applications, as evidenced by their absence in major supplier catalogs [2]. This multi-vendor availability with documented purity specifications reduces procurement risk and enables consistent supply for both exploratory research and scale-up activities.

Procurement Supply Chain Quality Control

TRK and Kinase Inhibitor Patent Documentation: Validated Pharmaceutical Relevance

2-Chloro-5-fluoropyridine-3-carbaldehyde is explicitly disclosed as a key intermediate in multiple pharmaceutical patents, including: CN-113354638-A (preparation method of 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, filed 2021-07-12) [1]; CN-111253402-A and WO-2020108415-A1 (intermediate compound of TRK kinase inhibitor compound and preparation method thereof, filed 2018-11-30) ; and AU-2016355196-A1 (compounds and compositions useful for treating disorders related to NTRK, filed 2015-11-19) . This patent portfolio demonstrates validated pharmaceutical utility in clinically relevant target classes (TRK/NTRK kinases). In comparison, structurally related analogs such as 2-chloropyridine-3-carbaldehyde or 5-fluoropyridine-3-carbaldehyde lack equivalent patent documentation in the kinase inhibitor space, indicating that the specific 2-chloro-5-fluoro substitution pattern is functionally significant for these therapeutic applications [2].

Kinase Inhibitor TRK Patent

Validated Application Scenarios for 2-Chloro-5-Fluoropyridine-3-carbaldehyde Based on Quantitative Evidence


TRK/NTRK Kinase Inhibitor Development

This aldehyde serves as a documented intermediate in the synthesis of TRK kinase inhibitor compounds as evidenced by patents CN-111253402-A, WO-2020108415-A1, and AU-2016355196-A1 . Procurement of 2-chloro-5-fluoropyridine-3-carbaldehyde is scientifically justified for drug discovery programs targeting tropomyosin receptor kinase (TRK) fusions implicated in various solid tumors. The compound‘s specific 2-chloro-5-fluoro substitution pattern is functionally required for the disclosed synthetic routes .

Pyrazolopyridine Heterocycle Synthesis

Patent CN-113354638-A explicitly describes the use of 2-chloro-5-fluoropyridine-3-carbaldehyde in the preparation of 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of pharmaceutical interest [1]. The aldehyde group at the 3-position enables condensation reactions to form the pyrazole ring, while the chloro and fluoro substituents modulate electronic properties and provide handles for further functionalization. The documented synthetic utility supports procurement for medicinal chemistry programs exploring pyrazolopyridine-based chemical space [2].

Building Block Library Construction for Hit-to-Lead Optimization

The quantitative SAR data from the thiosemicarbazone study [3] demonstrates that the 2-chloro-5-fluoro substitution pattern produces distinct biological outcomes compared to other halogenated pyridine aldehydes. Researchers constructing diverse building block libraries should prioritize 2-chloro-5-fluoropyridine-3-carbaldehyde for inclusion based on: (1) the balanced LogP of 1.69 that occupies an intermediate lipophilicity space between mono-halogenated and perfluorinated analogs , and (2) the compound‘s Lipinski compliance that ensures drug-like properties in derived molecules [4]. The availability of this aldehyde in ≥97% purity from multiple vendors ensures library consistency and reproducibility across screening campaigns.

2-Chloro-5-fluoronicotinonitrile Intermediate Manufacturing

Process chemists developing scalable routes to 2-chloro-5-fluoronicotinonitrile (CAS 791644-48-9) should select this aldehyde based on the documented 89.5% two-step yield . The established protocol—involving oxime formation with hydroxylamine hydrochloride followed by CDI-mediated dehydration—has been validated in patent literature and provides a reproducible benchmark for process optimization . The high conversion efficiency minimizes material costs and waste generation in manufacturing-scale campaigns, supporting procurement of this specific aldehyde over less-characterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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